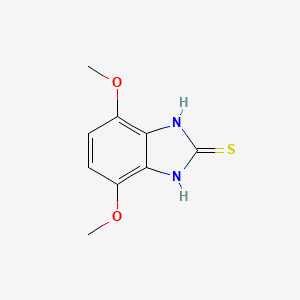

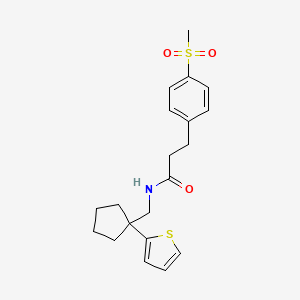

4,7-dimethoxy-1H-benzimidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

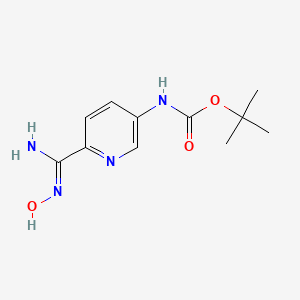

4,7-Dimethoxy-1H-benzimidazole-2-thiol (4,7-DMBI-2-thiol) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that can easily be synthesized, and its unique properties have made it a useful tool for studying the biochemical and physiological effects of various compounds.

科学的研究の応用

Synthesis and Antibacterial Applications

4,7-Dimethoxy-1H-benzimidazole-2-thiol derivatives have been synthesized and studied for their antimicrobial activities, demonstrating significant antibacterial and antifungal effects. These compounds were prepared through reactions involving 4-substituted-2-(chloroacetylamino)thiazoles and benzoxazole/benzimidazole-2-thioles, elucidated by spectral data, and found to exhibit activity against a range of microorganisms including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).

Chemical Synthesis and Catalysis

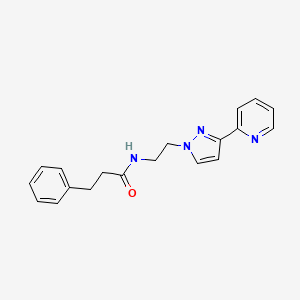

The compound serves as an efficient ligand in copper-catalyzed N-arylation of imidazoles and benzimidazoles, facilitating reactions under mild conditions and improving yields for a variety of functionalized substrates. This application highlights its role in facilitating organic synthesis, including the coupling of aryl iodides and bromides, as well as heteroaryl halides (Altman et al., 2007).

Angiotensin II Receptor Antagonism

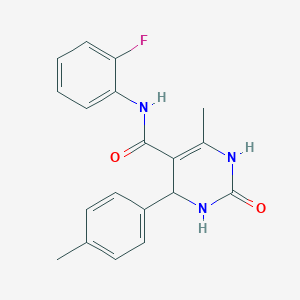

Benzimidazole derivatives bearing acidic heterocycles, prepared from 4,7-dimethoxy-1H-benzimidazole-2-thiol, have shown potent angiotensin II receptor antagonistic activities. These compounds, through in vitro and in vivo evaluations, demonstrated high affinity for the AT1 receptor and significant inhibition of angiotensin II-induced pressor responses, suggesting their potential in the treatment of hypertension (Kohara et al., 1996).

Reaction-Based Fluorescent Probes

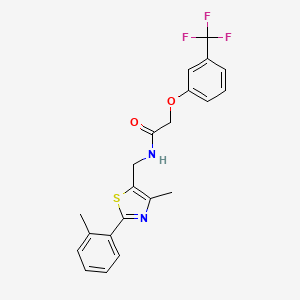

4,7-Dimethoxy-1H-benzimidazole-2-thiol is involved in the development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. Such probes, designed through intramolecular charge transfer pathways, exhibit high selectivity and sensitivity, with applications ranging from environmental to biological sciences for the detection of thiophenols in water samples (Wang et al., 2012).

作用機序

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to have a broad range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, but the specific pathways depend on the derivative and its targets .

特性

IUPAC Name |

4,7-dimethoxy-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-5-3-4-6(13-2)8-7(5)10-9(14)11-8/h3-4H,1-2H3,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMTVWLAEJYDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)

![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991730.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)